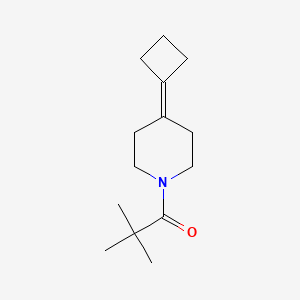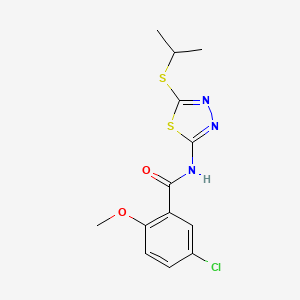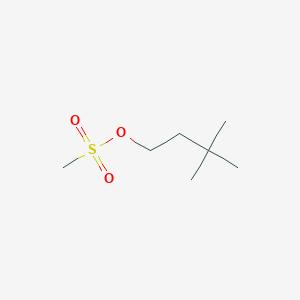
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-CBPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, 4-CBPVP has also gained attention from researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has also been used to study the effects of stimulants on behavior, cognition, and memory.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is similar to other stimulants such as cocaine and amphetamines. It works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their concentration in the brain. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
The use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. Long-term use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been associated with neurological and psychiatric problems such as anxiety, depression, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is its ability to mimic the effects of other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs without the ethical and legal issues associated with their use. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one but with fewer side effects. Another area of research is the study of the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one on the brain and behavior. Additionally, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in the treatment of neurological and psychiatric disorders such as depression and addiction is an area of potential future research.
Conclusion:
In conclusion, 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic cathinone that has gained attention from researchers due to its potential applications in scientific research. It has been used to study the effects of stimulants on the central nervous system, behavior, cognition, and memory. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is limited by its potential toxicity and the lack of data on its long-term effects. There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, including the development of new drugs and the study of its long-term effects on the brain and behavior.
Synthesemethoden
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one involves the reaction of piperidine and cyclobutanone with 2,2-dimethylpropanal in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is relatively simple and can be achieved using standard laboratory equipment and reagents.
Eigenschaften
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQYGKHQKCGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)

![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)
![m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399463.png)
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)